5-Chloro-3-(1-(cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(1-(cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride is a complex organic compound that features a unique structure combining an indole core with a substituted pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(1-(cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Substitution Reactions:
Formation of the Pyridine Ring: The pyridine ring can be constructed through cyclization reactions involving appropriate precursors.
Final Coupling: The cyclopropylmethyl group is introduced through alkylation reactions, and the final product is obtained as a hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the indole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
5-Chloro-3-(1-(cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-indole: Lacks the pyridine ring and cyclopropylmethyl group.
3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole: Lacks the chloro group.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Different core structure but similar functional groups.
Uniqueness
The uniqueness of 5-Chloro-3-(1-(cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride lies in its combined indole and pyridine structure, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
72808-85-6 |
---|---|
Molecular Formula |
C17H20Cl2N2 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
5-chloro-1-[1-(cyclopropylmethyl)-1,2,3,6-tetrahydropyridin-1-ium-4-yl]indole;chloride |
InChI |
InChI=1S/C17H19ClN2.ClH/c18-15-3-4-17-14(11-15)5-10-20(17)16-6-8-19(9-7-16)12-13-1-2-13;/h3-6,10-11,13H,1-2,7-9,12H2;1H |
InChI Key |
CNBMAVQGMAXZRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C[NH+]2CCC(=CC2)N3C=CC4=C3C=CC(=C4)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.